molecular formula C13H26N2O2 B7927960 N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7927960
M. Wt: 242.36 g/mol
InChI Key: KFMFJKAQLUCOSW-UHFFFAOYSA-N
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Description

N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a hydroxyethyl-isopropyl-amino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step involves the reaction of the cyclohexyl ring with acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the hydroxyethyl-isopropyl-amino moiety: This is usually done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced via an epoxide ring-opening reaction, followed by the addition of the isopropyl-amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization: Utilizing catalysts to enhance the efficiency of cyclohexyl ring formation.

    Continuous flow reactors: For the acetylation step to ensure consistent product quality.

    Automated synthesis systems:

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including alkyl halides or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones or aldehydes: From the oxidation of the hydroxyethyl group.

    Amines: From the reduction of the acetamide group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves:

    Molecular targets: Binding to specific receptors or enzymes in biological systems.

    Pathways involved: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide
  • N-{2-[(2-Hydroxy-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
  • N-{2-[(2-Hydroxy-ethyl)-propyl-amino]-cyclohexyl}-acetamide

Uniqueness

N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[2-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(8-9-16)13-7-5-4-6-12(13)14-11(3)17/h10,12-13,16H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMFJKAQLUCOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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